molecular formula C21H24N4O4S2 B12145254 2-[(3-hydroxypropyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-hydroxypropyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12145254
M. Wt: 460.6 g/mol
InChI Key: SSESJDVKDRUCQO-YBEGLDIGSA-N
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Description

2-[(3-hydroxypropyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-hydroxypropyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiazolidin-5-ylidene moiety: This can be achieved through a condensation reaction with a thiazolidine derivative.

    Attachment of the tetrahydrofuran-2-ylmethyl group: This step often involves nucleophilic substitution reactions.

    Incorporation of the hydroxypropylamino group: This is usually done through an amination reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-[(3-hydroxypropyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The thioxo group can be reduced to a thiol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a thiol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-hydroxypropyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(3-hydroxypropyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3-hydroxypropyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one shares similarities with other pyrido[1,2-a]pyrimidin-4-one derivatives, such as those with different substituents on the pyrimidine ring.
  • Thiazolidin-5-ylidene derivatives: Compounds with similar thiazolidine moieties but different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C21H24N4O4S2

Molecular Weight

460.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3-hydroxypropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H24N4O4S2/c1-13-5-6-17-23-18(22-7-3-8-26)15(19(27)24(17)11-13)10-16-20(28)25(21(30)31-16)12-14-4-2-9-29-14/h5-6,10-11,14,22,26H,2-4,7-9,12H2,1H3/b16-10-

InChI Key

SSESJDVKDRUCQO-YBEGLDIGSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCCCO)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCCCO)C=C1

Origin of Product

United States

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